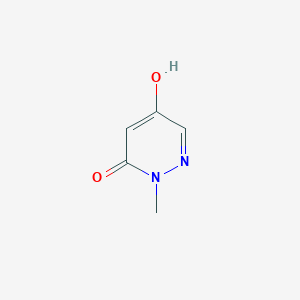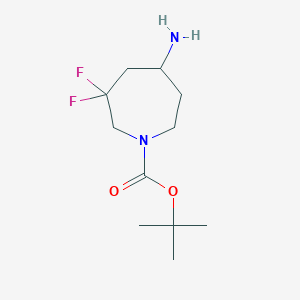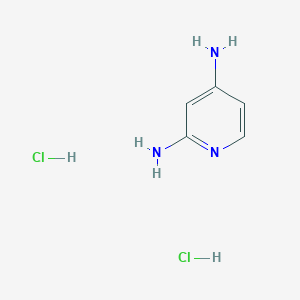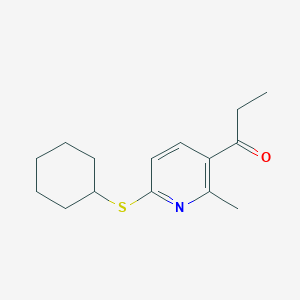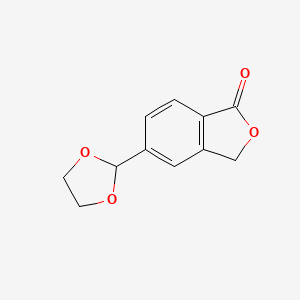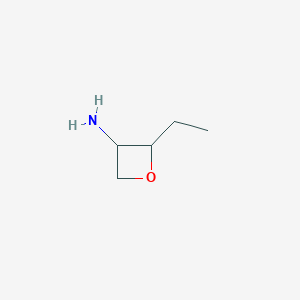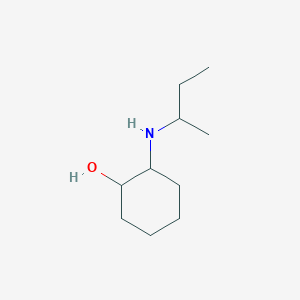
Imidazolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidine hydrochloride is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. It is a derivative of imidazolidine, which is known for its applications in various fields, including pharmaceuticals and industrial chemistry. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Imidazolidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with formaldehyde, followed by cyclization to form imidazolidine. The hydrochloride salt is then obtained by treating imidazolidine with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The final product is purified through crystallization or distillation to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can convert it back to ethylenediamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Imidazolidinones.
Reduction: Ethylenediamine.
Substitution: Various substituted imidazolidines.
Wissenschaftliche Forschungsanwendungen
Imidazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Imidazolidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of imidazolidine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Imidazole: Another five-membered ring compound with two nitrogen atoms, but with different chemical properties and applications.
Thiazolidine: Contains sulfur in the ring structure, leading to different reactivity and applications.
Hydantoin: A similar heterocyclic compound with applications in pharmaceuticals.
Uniqueness: Imidazolidine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility in water is crucial.
Eigenschaften
Molekularformel |
C3H9ClN2 |
|---|---|
Molekulargewicht |
108.57 g/mol |
IUPAC-Name |
imidazolidine;hydrochloride |
InChI |
InChI=1S/C3H8N2.ClH/c1-2-5-3-4-1;/h4-5H,1-3H2;1H |
InChI-Schlüssel |
GNYKPRZVSYJFIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


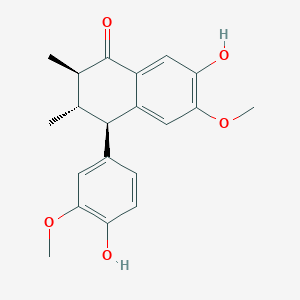
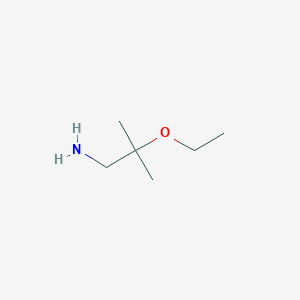
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
![5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
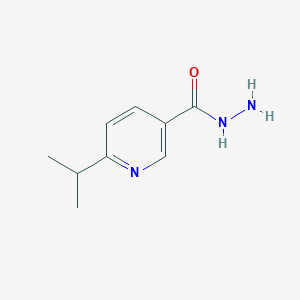

![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
